molecular formula C10H10Cl2N2O B1372224 {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1160245-59-9

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No. B1372224
CAS RN: 1160245-59-9
M. Wt: 245.1 g/mol
InChI Key: WZZSRYJJKIDOMZ-UHFFFAOYSA-N
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Description

“{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a chemical compound with the molecular formula C₁₀H₁₀Cl₂N₂O . It is used in proteomics research .


Synthesis Analysis

The synthesis of isoxazole compounds has been explored in various studies. For instance, Crossley and Browne (2010) synthesized a series of iodoisoxazoles by reacting hydroximinoyl chlorides and iodinated terminal alkynes .


Molecular Structure Analysis

The molecular structure of “{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” consists of a isoxazole ring attached to a 2-chlorophenyl group and a methylamine group . The molecular weight of the compound is 208.64 g/mol .


Physical And Chemical Properties Analysis

“{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a solid compound . More specific physical and chemical properties such as density, boiling point, and melting point are not provided in the available resources.

Scientific Research Applications

Antimicrobial and Antifungal Activity

[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride derivatives have demonstrated significant potential in antimicrobial and antifungal applications. Notably, a study synthesized a series of compounds related to this structure and discovered that all synthesized compounds showed activity against the gram-positive bacterium Staphylococcus aureus. Moreover, two of these compounds exhibited notable antifungal activity against Candida albicans, comparable to the standard drug greseofulvin (Banpurkar, Wazalwar, & Perdih, 2018).

Antitubercular and Antimicrobial Properties

The compound's derivatives have been found to have applications in combating tuberculosis and other microbial infections. A specific study synthesized derivatives of 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles, revealing their antitubercular and antimicrobial properties (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Anticancer and Antiangiogenic Effects

Research has also delved into the anticancer and antiangiogenic potentials of derivatives of this compound. A specific study synthesized a series of novel thioxothiazolidin-4-one derivatives, which showed significant inhibition of tumor growth and tumor-induced angiogenesis in a mouse model. These results suggest the potential of these derivatives for anticancer therapy, specifically in inhibiting tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Chemical Structure and Characterization

The compound and its derivatives have been the subject of extensive structural analysis and characterization. For instance, a study synthesized novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives and conducted a detailed structural analysis, confirming the structure of the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine through single-crystal X-ray diffraction (Yu et al., 2014).

Synthesis and Characterization of Complexes

The compound has been used to synthesize and characterize various complexes, illustrating its versatility in chemical synthesis. A notable study synthesized a new Fe(III) complex with an 8-(4-chlorophenyl)-3-butyl-3H-imidazo[4',5':3,4]benzo[1,2-c]isoxazol-5-amine ligand. The study not only synthesized the complex but also provided detailed spectroscopic characterization and density functional theory (DFT) calculations (Agheli, Pordel, & Beyramabadi, 2017).

Safety and Hazards

“{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” is classified as an acute toxic and is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when handling this product. In case of ingestion, immediate medical attention is required .

properties

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O.ClH/c11-9-4-2-1-3-8(9)10-5-7(6-12)13-14-10;/h1-5H,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZSRYJJKIDOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

CAS RN

1184969-23-0
Record name [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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